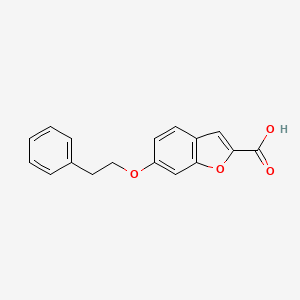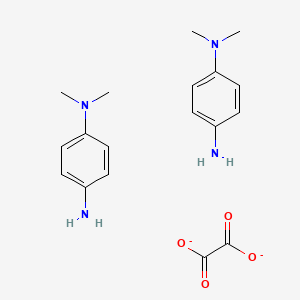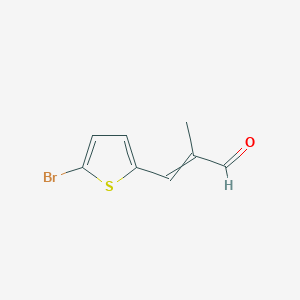
3-(5-Bromothiophen-2-yl)-2-methylprop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromothiophen-2-yl)-2-methylprop-2-enal is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom at the 5-position of the thiophene ring and an aldehyde group at the 2-position of the prop-2-enal chain makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-2-methylprop-2-enal can be achieved through several methods. One common method involves the bromination of thiophene followed by a formylation reaction. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The formylation can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the brominated thiophene with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Bromothiophen-2-yl)-2-methylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with an amino group using ammonia (NH3) or an alkyl group using an organometallic reagent.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Ammonia (NH3) in ethanol or organometallic reagents such as Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: 3-(5-Bromothiophen-2-yl)-2-methylpropanoic acid.
Reduction: 3-(5-Bromothiophen-2-yl)-2-methylpropan-1-ol.
Substitution: 3-(5-Aminothiophen-2-yl)-2-methylprop-2-enal or 3-(5-Alkylthiophen-2-yl)-2-methylprop-2-enal.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromothiophen-2-yl)-2-methylprop-2-enal is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It is used in the study of biological systems and processes. Its derivatives may exhibit biological activity and can be used in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties. Its derivatives may act as pharmacophores in the design of new drugs.
Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3-(5-Bromothiophen-2-yl)-2-methylprop-2-enal depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The exact pathways and targets involved can vary depending on the specific derivative and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Bromothiophen-2-yl)prop-2-enal: Similar structure but lacks the methyl group at the 2-position.
3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal: Similar structure but with a chlorine atom instead of a bromine atom.
3-(5-Methylthiophen-2-yl)-2-methylprop-2-enal: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
3-(5-Bromothiophen-2-yl)-2-methylprop-2-enal is unique due to the presence of both the bromine atom and the aldehyde group, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C8H7BrOS |
|---|---|
Molekulargewicht |
231.11 g/mol |
IUPAC-Name |
3-(5-bromothiophen-2-yl)-2-methylprop-2-enal |
InChI |
InChI=1S/C8H7BrOS/c1-6(5-10)4-7-2-3-8(9)11-7/h2-5H,1H3 |
InChI-Schlüssel |
SQHZXZCKORVMJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=C(S1)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


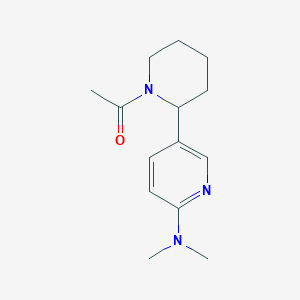
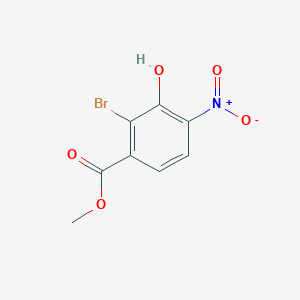
![1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene](/img/structure/B15061069.png)
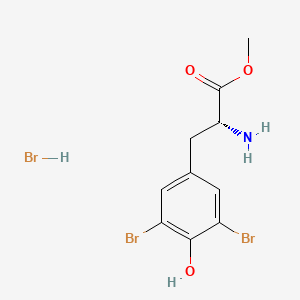
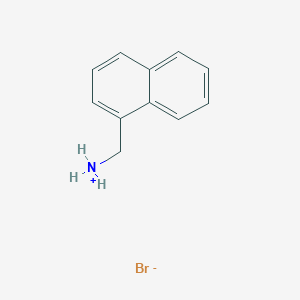

![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)

![4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B15061106.png)
![Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1](/img/structure/B15061111.png)
